Cas no 872609-22-8 (N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide)

N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide
- N-(3,4-difluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
- F1883-0835
- N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
- N-(3,4-difluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- 872609-22-8
- AKOS024617217
- AB00677198-01
-
- インチ: 1S/C23H13F5N2O3/c24-16-10-9-12(11-17(16)25)29-22(32)20-19(14-6-2-4-8-18(14)33-20)30-21(31)13-5-1-3-7-15(13)23(26,27)28/h1-11H,(H,29,32)(H,30,31)
- InChIKey: BDWMRSOUORUHOB-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2C(NC(=O)C2=CC=CC=C2C(F)(F)F)=C1C(NC1=CC=C(F)C(F)=C1)=O
計算された属性
- せいみつぶんしりょう: 460.08463309g/mol
- どういたいしつりょう: 460.08463309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 721
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 71.3Ų
N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1883-0835-20μmol |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-30mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-10μmol |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-1mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-75mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-100mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-20mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-40mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-3mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1883-0835-15mg |
N-(3,4-difluorophenyl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide |
872609-22-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamideに関する追加情報
Introduction to N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide (CAS No. 872609-22-8)
N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide, identified by its CAS number 872609-22-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate aromatic and heterocyclic framework, which includes both benzamide and benzofuran moieties. The presence of multiple fluorine atoms and a trifluoromethyl group in its structure imparts unique electronic and steric properties, making it a promising candidate for various chemical and biological applications.
The structural composition of N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide is meticulously designed to enhance its potential as a pharmacophore. The benzamide group, known for its amide functionality, plays a crucial role in drug-receptor interactions by forming hydrogen bonds and participating in dipole-dipole interactions. Meanwhile, the benzofuran moiety contributes to the molecule's overall stability and solubility, which are critical factors in drug formulation and delivery. The combination of these structural elements suggests that this compound may exhibit desirable pharmacokinetic properties, including improved bioavailability and reduced metabolic degradation.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced binding affinity and metabolic stability. The incorporation of fluorine atoms into pharmaceutical molecules has been shown to modulate their pharmacological activity, making them more effective in targeting specific biological pathways. For instance, studies have demonstrated that fluorine substitution can improve the binding affinity of drugs to their receptors by increasing hydrophobic interactions and reducing ionization at physiological pH levels. This principle is particularly relevant to N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide, where the presence of multiple fluorine atoms may enhance its interaction with biological targets.
The trifluoromethyl group in the structure of N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide is another key feature that contributes to its pharmacological potential. This group is known to increase the lipophilicity of molecules, thereby enhancing their ability to cross cell membranes and reach their target sites. Additionally, the trifluoromethyl group can influence the metabolic stability of drugs by reducing the susceptibility to enzymatic degradation. These properties make it an attractive moiety for medicinal chemists seeking to develop novel therapeutic agents with improved pharmacokinetic profiles.
The benzofuran scaffold in N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide also offers unique advantages in terms of biological activity. Benzofuran derivatives have been extensively studied for their potential applications in medicine due to their ability to interact with various biological targets. For example, some benzofuran compounds have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in this molecule may confer similar biological activities while also providing structural diversity for further optimization.
The synthesis of N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide
The importance of high-purity intermediates cannot be overstated when synthesizing complex molecules like N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide
The application potential of N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide extends beyond its use as an intermediate in drug development. This compound may also serve as a building block for designing novel materials with unique properties. For instance, its aromatic structure could be exploited in the development of organic semiconductors or liquid crystals used in electronic devices. Additionally, the presence of fluorine atoms may enhance the material's resistance to environmental degradation, making it suitable for applications requiring long-term stability.
In conclusion, N-(3,4-difluorophenyl)-3-2-(trifluoromethyl)benzamido-1-benzofuran-2-carboxamide (CAS No. 872609-22-8) is a multifaceted compound with significant potential in both pharmaceutical chemistry and materials science. Its intricate structure and unique functional groups make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies and creating innovative materials.
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